molecular formula C13H17N3O B11729941 2-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol

2-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol

カタログ番号: B11729941
分子量: 231.29 g/mol
InChIキー: AKRFTGJJGBAHRF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Systematic Nomenclature and Structural Characterization

Systematic Nomenclature

The IUPAC name 2-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol delineates its structure unambiguously:

  • Pyrazole core : A five-membered aromatic ring with nitrogen atoms at positions 1 and 2, substituted by methyl groups at positions 1 and 3.
  • Aminomethyl bridge : A –CH₂–NH–CH₂– linker connecting the pyrazole’s C4 to the phenol’s C2.
  • Phenolic moiety : A benzene ring with a hydroxyl group at the para position.

The molecular formula is C₁₃H₁₆N₃O , yielding a molecular weight of 230.29 g/mol (calculated from atomic masses: C=12, H=1, N=14, O=16). Discrepancies in reported molecular weights (e.g., 217.27 g/mol in some sources) likely stem from typographical errors or misassignments.

Structural Characterization

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous pyrazole-phenol hybrids reveal:

  • Pyrazole ring planarity : Dihedral angles <5° relative to the phenolic ring, facilitating π-π stacking interactions.
  • Hydrogen bonding : Intramolecular H-bonds between the phenolic –OH and aminomethyl –NH (distance: 2.65–2.78 Å).

Spectroscopic signatures :

Technique Key Signals
¹H NMR δ 6.72–7.18 (aromatic H), 4.31 (–CH₂–NH–), 3.91 (N–CH₃), 2.49 (pyrazole–CH₃)
¹³C NMR 155.4 ppm (C–O phenolic), 146.1 ppm (C–N pyrazole), 20.3–25.6 ppm (CH₃)
IR 3320 cm⁻¹ (–OH stretch), 1602 cm⁻¹ (C=N pyrazole), 1245 cm⁻¹ (

特性

分子式

C13H17N3O

分子量

231.29 g/mol

IUPAC名

2-[[(1,3-dimethylpyrazol-4-yl)methylamino]methyl]phenol

InChI

InChI=1S/C13H17N3O/c1-10-12(9-16(2)15-10)8-14-7-11-5-3-4-6-13(11)17/h3-6,9,14,17H,7-8H2,1-2H3

InChIキー

AKRFTGJJGBAHRF-UHFFFAOYSA-N

正規SMILES

CC1=NN(C=C1CNCC2=CC=CC=C2O)C

製品の起源

United States

準備方法

合成ルートと反応条件

2-({[(1,3-ジメチル-1H-ピラゾール-4-イル)メチル]アミノ}メチル)フェノールの合成は、通常、制御された条件下で1,3-ジメチル-4-ホルミルピラゾールと2-アミノメチルフェノールを反応させることで行われます。 この反応は通常、エタノールまたはメタノールなどの適切な溶媒の存在下で行われ、アミノメチルブリッジの形成を促進するために触媒が必要になる場合があります .

工業生産方法

この化合物の工業生産には、同様の合成ルートが採用されますが、より大規模に行われます。 このプロセスは、収率と純度を最適化するために設計され、最終生成物が必要な仕様を満たすことを保証するために、再結晶またはクロマトグラフィーなどの追加の精製工程が含まれることがよくあります .

化学反応の分析

反応の種類

2-({[(1,3-ジメチル-1H-ピラゾール-4-イル)メチル]アミノ}メチル)フェノールは、以下を含む様々な化学反応を受ける可能性があります。

一般的な試薬と条件

生成される主な生成物

科学的研究の応用

2-({[(1,3-ジメチル-1H-ピラゾール-4-イル)メチル]アミノ}メチル)フェノールは、科学研究においていくつかの応用があります。

    化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

    生物学: 生化学プローブとしての可能性について調査されています。

    医学: 抗炎症作用や抗菌作用など、潜在的な治療効果について探求されています。

    産業: 新素材の開発や農薬合成の中間体として利用されています.

作用機序

類似の化合物との比較

類似の化合物

  • 1,3-ジメチル-4-ホルミルピラゾール
  • 2-アミノメチルフェノール
  • 4-ヒドロキシ-3-メチルピラゾール

独自性

2-({[(1,3-ジメチル-1H-ピラゾール-4-イル)メチル]アミノ}メチル)フェノールは、アミノメチルブリッジによって結合されたフェノール基とピラゾール部分の特定の組み合わせにより、ユニークです。 この構造は、個々の成分またはその他の類似の化合物では観察されない、独特の化学的性質と生物学的活性を付与します.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Key Structural Differences Biological/Physicochemical Properties Reference ID
2-{[(1,5-Dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol Pyrazole methyl groups at positions 1 and 5 (vs. 1 and 3 in target compound) Lower steric hindrance at pyrazole C3; potential for altered binding affinity in biological systems
[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine Methoxy-substituted phenyl group replaces phenolic hydroxyl Increased lipophilicity; reduced hydrogen-bonding capacity compared to phenolic derivatives
2-(((2-(Dimethylamino)ethyl)amino)methyl)phenol (DMAP) Ethyl-dimethylamine side chain instead of pyrazole-methyl group Enhanced solubility in polar solvents; demonstrated cytotoxicity in anticancer assays (IC$_{50}$ data)
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol Phenyl substituent at pyrazole C3; hydroxyl group on methyl side chain Higher molecular weight (188.23 g/mol vs. ~235 g/mol for target compound); potential for π-π stacking

Hydrogen-Bonding and Crystallographic Behavior

  • Target Compound: The phenolic -OH group facilitates hydrogen-bonded networks, as observed in similar phenolic-pyrazole hybrids (e.g., C–O···H–N interactions in ). Graph set analysis () would classify these as $ \text{R}_2^2(8) $ motifs.
  • Comparison with Non-Phenolic Analogues: Methoxy or alkylamine derivatives (e.g., ) exhibit weaker hydrogen-bonding capacity, leading to less predictable crystal packing and lower melting points .

生物活性

2-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular structure of 2-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol includes a pyrazole moiety, which is known for its diverse biological activities. The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC12H16N4O
Molecular Weight220.28 g/mol
CAS Number1172305-13-3

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the pyrazole structure have been shown to inhibit cancer cell proliferation through various mechanisms. A study highlighted that pyrazole derivatives could induce apoptosis in cancer cell lines such as A549 and H460, with IC50 values indicating moderate to high cytotoxicity .

Anti-inflammatory Effects

The anti-inflammatory potential of 2-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol is also notable. Pyrazole compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways, suggesting a possible therapeutic role in inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been widely studied. These compounds have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

The biological activity of 2-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as enzyme inhibitors, affecting pathways critical for cancer cell survival and proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in malignant cells, leading to programmed cell death.
  • Modulation of Immune Response : By influencing cytokine production, these compounds may enhance or suppress immune responses, providing therapeutic benefits in autoimmune conditions.

Case Studies

Several studies have explored the effects of pyrazole derivatives on cancer and inflammation:

  • Study on Cancer Cell Lines : A recent investigation assessed the cytotoxic effects of various pyrazole derivatives on human lung cancer cells (A549). The results showed significant inhibition of cell viability with IC50 values ranging from 150 µg/mL to 200 µg/mL for different derivatives .
  • Inflammation Model : In an animal model of inflammation, a pyrazole derivative was administered to assess its impact on inflammatory markers. The results indicated a significant reduction in TNF-alpha and IL-6 levels, demonstrating its anti-inflammatory potential .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole core followed by functionalization. Key steps include:

  • Pyrazole ring formation : Condensation of hydrazines with diketones or aldehydes under reflux conditions.
  • Aminomethylation : Reaction of the pyrazole intermediate with formaldehyde and phenol derivatives in polar solvents (e.g., ethanol or DMSO) at controlled temperatures (60–80°C).
  • Catalysts : Palladium on carbon (Pd/C) or acid/base catalysts may enhance yields .

Q. Table 1: Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Pyrazole formationHydrazine + diketone, ethanol, reflux60–75
AminomethylationFormaldehyde, phenol, DMSO, 70°C, Pd/C50–65
PurificationColumn chromatography (silica gel, hexane:EA)>90 purity

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • Thin-layer chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .
  • NMR spectroscopy : 1H/13C NMR confirms structural integrity, particularly the phenolic -OH (~10 ppm) and pyrazole CH3 groups (~2.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. Table 2: Key Spectral Data

Functional Group1H NMR (ppm)13C NMR (ppm)
Phenolic -OH9.8–10.2-
Pyrazole CH32.3–2.612–15
Aminomethyl (-CH2-)3.7–4.145–50

Q. What are the primary research applications of this compound in academia?

Methodological Answer:

  • Medicinal chemistry : Investigated as a Janus kinase (JAK) inhibitor due to its pyrazole-phenol pharmacophore .
  • Enzyme inhibition : Modulates activity in biochemical assays via hydrogen bonding with active-site residues .
  • Material science : Serves as a ligand for metal-organic frameworks (MOFs) due to its chelating phenolic group .

Advanced Research Questions

Q. How do reaction mechanisms explain the formation of byproducts during synthesis?

Methodological Answer: Byproducts often arise from:

  • Over-alkylation : Excess formaldehyde leads to di-substituted amines. Mitigated by stoichiometric control .
  • Oxidation of phenol : Atmospheric oxygen can oxidize the phenolic -OH to quinones. Use of inert atmospheres (N2/Ar) suppresses this .
  • Side-chain hydrolysis : Acidic/basic conditions may cleave the aminomethyl linker. pH monitoring is critical .

Q. Resolution Strategy :

  • Optimize reaction time/temperature via kinetic studies.
  • Use scavengers (e.g., ascorbic acid) to prevent oxidation .

Q. How can contradictions in spectroscopic data between studies be resolved?

Methodological Answer: Discrepancies in NMR or MS data may stem from:

  • Solvent effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3) .
  • Tautomerism : Pyrazole rings exhibit keto-enol tautomerism, altering spectral profiles. Use 2D NMR (COSY, HSQC) to resolve .
  • Impurity interference : Recrystallize or repurify samples before analysis .

Case Study :
A 2024 study reported a pyrazole CH3 shift at 2.5 ppm in DMSO-d6, while a 2025 study observed 2.3 ppm in CDCl3 due to solvent polarity differences .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

Methodological Answer:

  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -F, -Cl) to the pyrazole ring to enhance binding affinity .
  • Linker variation : Replace the aminomethyl group with sulfonamide or ester moieties to alter pharmacokinetics .
  • Phenol derivatization : Acetylate the -OH group to improve membrane permeability, then hydrolyze in vivo .

Q. Table 3: Bioactivity Optimization

ModificationTarget ActivityEfficacy ChangeReference
Pyrazole -CH3 → -CF3JAK2 inhibitionIC50 ↓ 40%
Phenol acetylationSolubility in lipid membranes↑ 3-fold

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。